methyl {[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate
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Overview
Description
METHYL 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETATE is a complex organic compound featuring a pyrazole ring substituted with methyl, nitro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring undergoes nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Sulfonylation: The nitro-substituted pyrazole is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonyl derivative.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to yield METHYL 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETATE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
METHYL 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETATE depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETATE: Lacks the nitro group, which may result in different biological activity.
METHYL 2-{[(3,5-DIMETHYL-4-AMINO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETATE: Contains an amino group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of both nitro and sulfonyl groups in METHYL 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETATE imparts unique chemical properties, making it a versatile compound for various applications. The nitro group can participate in redox reactions, while the sulfonyl group can undergo nucleophilic substitution, providing multiple avenues for chemical modification and functionalization.
Properties
Molecular Formula |
C9H13N3O6S |
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Molecular Weight |
291.28 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]acetate |
InChI |
InChI=1S/C9H13N3O6S/c1-6-9(12(14)15)7(2)11(10-6)5-19(16,17)4-8(13)18-3/h4-5H2,1-3H3 |
InChI Key |
SFJGIFWVISKYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CS(=O)(=O)CC(=O)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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